![molecular formula C27H42O6 B13729614 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester CAS No. 34870-88-7](/img/structure/B13729614.png)
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester
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Overview
Description
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester is a chemical compound with the molecular formula C37H62O6. It is also known by its synonyms, Benzene-1,2,4-Tricarboxylic Acid O1,O4-Didecyl O2-Octyl Ester and 1,2,4-Benzenetricarboxylic Acid, Decyl Octyl Ester . This compound is characterized by its unique structure, which includes a benzene ring substituted with three carboxylic acid groups, two of which are esterified with decyl and octyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with decanol and octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid and alcohols under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Hydrolysis: 1,2,4-Benzenetricarboxylic acid, decanol, and octanol.
Oxidation: 1,2,4-Benzenetricarboxylic acid.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, leading to the release of the corresponding alcohols and carboxylic acid.
Oxidation: The compound can be oxidized by oxidizing agents, resulting in the formation of carboxylic acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of new esters.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetricarboxylic acid, mixed decyl and octyl triesters: Similar structure but with three ester groups instead of two.
1,2,4-Benzenetricarboxylic acid, tris(octyl/decyl) ester: Contains three ester groups with octyl and decyl substituents.
Uniqueness
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester is unique due to its specific esterification pattern, which provides distinct physical and chemical properties. This compound’s unique structure allows it to be used in specialized applications, such as in the synthesis of specific polymers and as a plasticizer in the production of flexible plastics .
Biological Activity
1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester, commonly known as a trimellitate, is an ester derived from trimellitic acid. It is characterized by its unique structure that includes a decyl and octyl alkyl chain. This compound is primarily utilized in industrial applications, particularly in plasticizers and lubricants. However, its biological activity has garnered attention in recent years due to its potential health effects and environmental implications.
- Molecular Formula : C21H34O5
- Molecular Weight : 358.49 g/mol
- CAS Number : 34870-88-7
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including toxicity assessments and potential therapeutic applications. The following sections provide detailed insights into its biological effects based on diverse research findings.
Toxicological Studies
Several studies have investigated the toxicological profile of this compound:
- Acute Toxicity : Research indicates that trimellitates exhibit low acute toxicity levels. For instance, studies using fish models have shown that the LC50 values (the concentration lethal to 50% of the population) are generally above 100 mg/L, categorizing them as low-risk substances in aquatic environments .
- Chronic Effects : Long-term exposure studies suggest that while the compound is not acutely toxic, chronic exposure may lead to reproductive and developmental toxicity. A screening assessment indicated potential concerns regarding endocrine disruption based on structural analogs .
- Biodegradability : The compound's biodegradability is crucial for assessing its environmental impact. Research suggests that it undergoes moderate biodegradation in aquatic systems, which could mitigate long-term ecological risks .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature, potentially affecting membrane integrity and function.
Case Study 1: Environmental Impact Assessment
A comprehensive assessment conducted by Environment Canada evaluated the environmental risks associated with trimellitates, including this compound. The study highlighted that while the compound is less toxic than many phthalates, it still poses risks to aquatic life due to its persistence and potential for bioaccumulation .
Case Study 2: Human Health Risk Evaluation
A health risk evaluation focused on exposure pathways revealed that dermal absorption rates for this compound are relatively low compared to other plasticizers. This suggests a lower risk for occupational exposure among workers handling products containing this ester .
Data Tables
Properties
CAS No. |
34870-88-7 |
---|---|
Molecular Formula |
C27H42O6 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
3-decoxycarbonyl-4-octoxycarbonylbenzoic acid |
InChI |
InChI=1S/C27H42O6/c1-3-5-7-9-11-12-14-16-20-33-27(31)24-21-22(25(28)29)17-18-23(24)26(30)32-19-15-13-10-8-6-4-2/h17-18,21H,3-16,19-20H2,1-2H3,(H,28,29) |
InChI Key |
YAPOOHVHUYCFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)OCCCCCCCC |
Origin of Product |
United States |
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